3-Chloro-6-ethoxyphenethyl alcohol
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Overview
Description
3-Chloro-6-ethoxyphenethyl alcohol is an organic compound with the molecular formula C10H13ClO2. It is characterized by the presence of a chloro group, an ethoxy group, and a phenethyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-ethoxyphenethyl alcohol typically involves the reaction of 3-chloro-6-ethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent under mild conditions. The reaction proceeds as follows: [ \text{3-Chloro-6-ethoxybenzaldehyde} + \text{NaBH}_4 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-ethoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-6-ethoxybenzaldehyde, 3-Chloro-6-ethoxybenzoic acid.
Reduction: 3-Chloro-6-ethoxyphenethyl alkane.
Substitution: 3-Amino-6-ethoxyphenethyl alcohol, 3-Thio-6-ethoxyphenethyl alcohol.
Scientific Research Applications
3-Chloro-6-ethoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethoxyphenethyl alcohol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the ethoxy group can enhance the compound’s solubility and reactivity. The phenethyl alcohol moiety can undergo oxidation-reduction reactions, making the compound versatile in various chemical processes.
Comparison with Similar Compounds
3-Chloro-6-methoxyphenethyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-6-ethoxyphenethyl alcohol: Similar structure but with a bromo group instead of a chloro group.
3-Chloro-6-ethoxybenzyl alcohol: Similar structure but with a benzyl alcohol moiety instead of a phenethyl alcohol moiety.
Uniqueness: 3-Chloro-6-ethoxyphenethyl alcohol is unique due to the combination of its chloro, ethoxy, and phenethyl alcohol groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPFFMFOAJOLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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